molecular formula C15H16N2O4 B11669174 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11669174
M. Wt: 288.30 g/mol
InChI Key: WTCJGLCJWHUFPX-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines and aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to its specific structural features, such as the presence of both ethoxy and hydroxy groups on the phenyl ring, and the furan ring in its structure

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C15H16N2O4/c1-3-20-14-8-11(4-5-13(14)18)9-16-17-15(19)12-6-7-21-10(12)2/h4-9,18H,3H2,1-2H3,(H,17,19)/b16-9+

InChI Key

WTCJGLCJWHUFPX-CXUHLZMHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(OC=C2)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(OC=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.